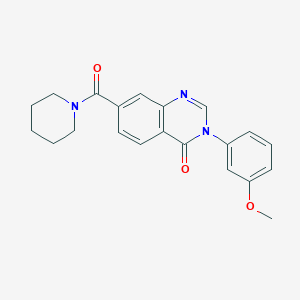![molecular formula C24H27N5O2 B10996957 1-cyclopentyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10996957.png)
1-cyclopentyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals fascinating features. Let’s break it down:
Name: 1-cyclopentyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Molecular Formula: CHNO
Molecular Weight: 347.42 g/mol
The compound combines elements from various chemical families: pyrazole, indole, and pyridine. Its intricate structure suggests potential biological activity. Let’s explore further!
Preparation Methods
Industrial Production:: Unfortunately, industrial-scale production methods remain undisclosed. academic research often informs industrial processes, so further investigation is warranted.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions could modify the indole or pyrazole moieties.
Substitution: Substituents on the cyclopentyl or indole ring may be replaced via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO) in suitable solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) with a catalyst (e.g., palladium on carbon).
Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.
Major Products:: The specific products depend on reaction conditions and substituents. Potential derivatives include modified indole or pyrazole rings.
Scientific Research Applications
Mechanism of Action
The compound likely interacts with specific molecular targets. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to known indole-based drugs or natural products. For instance:
Properties
Molecular Formula |
C24H27N5O2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-cyclopentyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H27N5O2/c1-15-11-20(21-14-27-29(23(21)28-15)17-5-3-4-6-17)24(30)25-10-9-16-13-26-22-8-7-18(31-2)12-19(16)22/h7-8,11-14,17,26H,3-6,9-10H2,1-2H3,(H,25,30) |
InChI Key |
TXSWQYYUPXMXGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCCC4=CNC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10996882.png)
![7-chloro-4-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide](/img/structure/B10996897.png)
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-one](/img/structure/B10996905.png)
![2-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10996909.png)
![3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide](/img/structure/B10996916.png)
![2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10996922.png)
![N-[4-(acetylamino)phenyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B10996928.png)

![N-(3-acetylphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B10996937.png)
![4-(4-chlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10996944.png)
![1-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B10996954.png)
![3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B10996966.png)
![ethyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B10996978.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B10996984.png)
